1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine
Overview
Description
1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine is a heterocyclic organic compound with the molecular formula C₈H₁₄N₂ It is a derivative of naphthyridine, characterized by the presence of a bicyclic structure with nitrogen atoms at positions 1 and 8
Preparation Methods
The synthesis of 1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reduction of 1,8-naphthyridine using hydrogenation techniques . Industrial production methods may involve the use of catalytic hydrogenation processes to achieve high yields and purity.
Chemical Reactions Analysis
1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can further saturate the bicyclic structure.
Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine involves its interaction with molecular targets and pathways within biological systems. The nitrogen atoms in the structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
1,2,3,4,4a,5,6,7-Octahydro-1,8-naphthyridine can be compared with other similar compounds, such as:
1,2,3,4,5,6,7,8-Octahydro-1,8-naphthyridine: A fully saturated derivative with different chemical properties.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: A related compound with additional methyl groups, affecting its reactivity and applications.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar bicyclic structures but different functional groups, used in fragrance and flavor industries.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-3-7-4-2-6-10-8(7)9-5-1/h7H,1-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILBOLGGDPHJSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCN=C2NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436602 | |
Record name | 1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60832-40-8 | |
Record name | 1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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